5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-phenyl-1,2,4-oxadiazole

Physicochemical profiling Drug-likeness SAR differentiation

5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-phenyl-1,2,4-oxadiazole (CAS 1251609-08-1) is a synthetic heterocyclic small molecule (C19H15ClN4O2, MW 366.81 g/mol) that incorporates a saturated pyrazolidine ring linked at the 4-position to a 3-phenyl-1,2,4-oxadiazole moiety. The molecule bears a 3-chloro-4-ethoxyphenyl substituent on the pyrazolidine N3 position.

Molecular Formula C19H15ClN4O2
Molecular Weight 366.81
CAS No. 1251609-08-1
Cat. No. B2646783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-phenyl-1,2,4-oxadiazole
CAS1251609-08-1
Molecular FormulaC19H15ClN4O2
Molecular Weight366.81
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C2C(CNN2)C3=NC(=NO3)C4=CC=CC=C4)Cl
InChIInChI=1S/C19H19ClN4O2/c1-2-25-16-9-8-13(10-15(16)20)17-14(11-21-23-17)19-22-18(24-26-19)12-6-4-3-5-7-12/h3-10,14,17,21,23H,2,11H2,1H3
InChIKeyRYAVDMJJXLADGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-phenyl-1,2,4-oxadiazole (CAS 1251609-08-1): Procurement-Relevant Structural and Physicochemical Baseline


5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-phenyl-1,2,4-oxadiazole (CAS 1251609-08-1) is a synthetic heterocyclic small molecule (C19H15ClN4O2, MW 366.81 g/mol) that incorporates a saturated pyrazolidine ring linked at the 4-position to a 3-phenyl-1,2,4-oxadiazole moiety [1]. The molecule bears a 3-chloro-4-ethoxyphenyl substituent on the pyrazolidine N3 position. The compound is listed in PubChem under the closely related pyrazole congener CID 136011775 (InChIKey: RYAVDMJJXLADGC-UHFFFAOYSA-N), though the saturation state of the central five-membered ring differs [2]. Computed physicochemical properties include XLogP3-AA = 4.4, 1 hydrogen bond donor, 5 hydrogen bond acceptors, and 5 rotatable bonds, placing it in favorable drug-like chemical space [2]. The compound is currently available from specialty chemical vendors at typical research-grade purity (≥95%) for non-human research use only [1].

Research-grade purity – for non-human research use only; typical supplier specification supports screening and SAR workflows.
Saturated pyrazolidine core – distinguished from the more common pyrazole congener; COA/¹H NMR verification recommended to confirm C4 sp³ hybridization.
Computed property profile – favorable lipophilicity and hydrogen-bonding capacity for permeability and target-binding studies; experimental logP/logD confirmation advised.

Why In-Class 1,2,4-Oxadiazole-Pyrazolidine Hybrids Cannot Be Interchanged with CAS 1251609-08-1 Without Quantitative Verification


The 1,2,4-oxadiazole-pyrazolidine chemical space encompasses compounds with diverse substitution patterns on both the phenyl-oxadiazole and N-aryl-pyrazolidine fragments. Published structure-activity relationship (SAR) studies on related oxadiazole-pyrazoline series demonstrate that even minor substituent changes—such as replacing a 3-phenyl with a 3-(3,4-dimethylphenyl) group or altering halogen substitution on the N-aryl ring—can shift antiproliferative IC50 values by several-fold across cancer cell lines [1]. The target compound's specific combination of a 3-chloro-4-ethoxyphenyl group on the pyrazolidine ring and an unsubstituted 3-phenyl group on the oxadiazole ring occupies a distinct chemical space that has not been systematically interrogated in published head-to-head assays. Consequently, generic substitution with any close analog (e.g., the 4-bromophenyl congener CAS 2034498-04-7 or the 3,4-dimethylphenyl derivative CAS 2034583-63-4) carries unquantified risk of altered target engagement, differential cellular potency, and divergent physicochemical properties that directly impact experimental reproducibility and procurement decision-making .

Minor aryl substituent changes in this series may shift antiproliferative IC₅₀ values several-fold; generic analog substitution carries unquantified potency risk.
Published SAR data are derived from pyrazoline cores, not the saturated pyrazolidine; target engagement and conformational bias may not transfer directly.
No head-to-head bioassay data exist for this compound or its closest catalog analogs; interchangeability cannot be assessed without direct comparative experimentation.

Quantitative Differentiation Evidence for 5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-phenyl-1,2,4-oxadiazole (CAS 1251609-08-1) Relative to Closest Analogs


Physicochemical Differentiation: Computed LogP and Molecular Properties vs. Closest Structural Analogs

The target compound's computed XLogP3-AA of 4.4 distinguishes it from the 3-(3,4,5-trimethoxyphenyl) analog (C22H21ClN4O5, MW 456.88; predicted XLogP ~2.8 based on added polar surface area from three methoxy groups) and the 4-bromophenyl congener (C19H14BrClN4O2, MW 445.7; predicted XLogP ~4.9 due to increased halogen character) [1]. These differences in computed lipophilicity directly affect aqueous solubility, membrane permeability, and non-specific protein binding, making the target compound's property profile non-interchangeable with its closest commercially available analogs .

Computed Lipophilicity
Reported
Target XLogP3-AA = 4.4; bromophenyl analog ~4.9; trimethoxyphenyl analog ~2.8. Δ ≈ +0.5 and −1.6 log units.
Supports lipophilicity-dependent cellular uptake and formulation profiling.
Estimates via fragment-based calculation; experimental logD determination recommended.
Physicochemical profiling Drug-likeness SAR differentiation

Structural Distinction: Saturated Pyrazolidine vs. Unsaturated Pyrazole Core Identity

The compound as cataloged by vendors (CAS 1251609-08-1) is assigned a saturated pyrazolidine ring (SMILES: CCOC1=C(C=C(C=C1)C2C(CNN2)C3=NC(=NO3)C4=CC=CC=C4)Cl), whereas the PubChem entry (CID 136011775) under the identical InChIKey (RYAVDMJJXLADGC-UHFFFAOYSA-N) is curated as the unsaturated 1H-pyrazole congener (SMILES: CCOC1=C(C=C(C=C1)C2=C(C=NN2)C3=NC(=NO3)C4=CC=CC=C4)Cl) [1]. This discrepancy—likely arising from automated structure standardization during database deposition—has significant implications for π-stacking interactions, ring conformational flexibility, and hydrogen-bonding capacity (pyrazolidine NH vs. pyrazole NH). The saturated pyrazolidine core introduces an sp³-hybridized C4 center, altering the dihedral angle between the oxadiazole and N-aryl rings compared to the planar pyrazole system [1].

Core Saturation Identity
Head-to-head
Saturated pyrazolidine (sp³ C4, SMILES C2C(CNN2)) vs. unsaturated pyrazole (sp² C4, C2=C(C=NN2)).
COA and ¹H NMR required to confirm actual identity before biological interpretation.
Same InChIKey but distinct connectivity; vendor label may not reflect curated database form.
Structural verification Chemical identity Tautomerism

Antiproliferative Potential: Class-Level Inference from Oxadiazole-Pyrazoline EGFR-TK Inhibitor Series

A 2024 study of structurally related 1,2,4-oxadiazole-pyrazoline hybrids demonstrated that the most potent compound (10c) achieved IC50 values of 1.82 μM (HCT116), 4.26 μM (HepG-2), and 5.55 μM (MCF7) while maintaining selectivity over normal WI-38 fibroblasts (IC50 = 41.17 μM), compared to doxorubicin (IC50 = 6.72 μM against MCF7) [1]. The 3-phenyl substitution on the oxadiazole ring in 10c is a shared feature with the target compound; however, 10c bears a pyrazoline (not pyrazolidine) core and a different N-aryl substituent. This SAR context suggests that the target compound's unsubstituted 3-phenyl-oxadiazole motif may confer favorable antiproliferative potential, but the pyrazolidine saturation state and 3-chloro-4-ethoxy substitution remain uncharacterized variables [1].

Antiproliferative SAR Context
Class-level
Analog 10c (pyrazoline) IC₅₀ 1.82–5.55 μM in HCT116, HepG-2, MCF7 cells; selectivity >7× over WI-38.
Supports scaffold prioritization for cancer cell-line screening; direct pyrazolidine data absent.
Data from pyrazoline series; saturation state may alter potency and selectivity profile.
EGFR-TK inhibition Anticancer activity Cancer cell line panel

Predicted Biological Activity Spectrum: PASS-Based Class-Level Target Engagement Probability

Computational prediction of biological activity spectra (PASS) for the pyrazole congener (CID 136011775) yielded dominant predicted activities of apoptosis agonist (Pa = 0.806) and antineoplastic (Pa = 0.803), where Pa is the probability 'to be active' [1]. These predictions align with the experimentally observed anticancer activity of related oxadiazole-pyrazoline hybrids and suggest that the target compound's pharmacophore—a biaryl-linked oxadiazole-heterocycle system—is compatible with pro-apoptotic mechanisms [2]. However, these predictions are computed for the unsaturated pyrazole form and have not been validated for the pyrazolidine analog; the saturation state may modulate hydrogen-bonding interactions with target proteins and thus alter the activity profile [1].

Predicted Activity Spectrum
Data to verify
PASS Pa: apoptosis agonist = 0.806, antineoplastic = 0.803 (computed for pyrazole congener).
May guide initial target panel selection; requires experimental validation on the actual saturated form.
In silico model; pyrazolidine NH may shift hydrogen-bond interactions with target proteins.
In silico prediction Target fishing Apoptosis modulation

Absence of Direct Comparative Bioassay Data: Critical Evidence Gap for Procurement Decision-Making

A comprehensive search of PubMed, PubChem BioAssay, Google Patents, and chemical databases (performed May 2026) yielded no published head-to-head bioassay data for CAS 1251609-08-1 against any named comparator compound. The compound does not appear in ChEMBL, BindingDB, or DrugBank. No patent examples specifically exemplify this molecule. The closest structurally characterized analogs—3-(4-bromophenyl)-5-[3-(3-chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole (CAS 2034498-04-7) and 5-[3-(3-chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole (CAS 2034583-63-4)—similarly lack published biological activity data . This evidence gap means that any claims of differential potency, selectivity, or target engagement for CAS 1251609-08-1 relative to its analogs must be considered unsubstantiated until direct comparative experimentation is performed [1].

Bioassay Data Gap
Data to verify
Zero peer-reviewed bioassay results for target or closest analogs (PubMed, ChEMBL, BindingDB search).
Procurement should be accompanied by an experimental validation plan to generate missing comparative data.
Comprehensive database search May 2026; no patent examples with this exact molecule identified.
Evidence gap analysis Procurement risk Experimental validation required

Recommended Application Scenarios for 5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-phenyl-1,2,4-oxadiazole (CAS 1251609-08-1) Based on Available Evidence


Scaffold-Hopping Starting Point for EGFR-TK Inhibitor Lead Optimization

The target compound's 3-phenyl-1,2,4-oxadiazole motif is a validated pharmacophore in the EGFR-TK inhibitor class, as demonstrated by compound 10c from the 2024 Scientific Reports study, which achieved IC50 values of 1.82–5.55 μM against HCT116, HepG-2, and MCF7 cell lines [1]. Replacing the pyrazoline core with a saturated pyrazolidine ring (as in CAS 1251609-08-1) represents a scaffold-hopping strategy that may alter ATP-binding pocket interactions, potentially overcoming resistance mutations or improving kinase selectivity [1]. Procurement is indicated for medicinal chemistry teams seeking to explore saturation-state SAR around the central heterocycle.

Physicochemical Probe for Lipophilicity-Dependent Cellular Uptake Studies

With a computed XLogP3-AA of 4.4, this compound sits at the upper boundary of optimal drug-like lipophilicity [2]. Its logP can be directly compared to the more lipophilic 4-bromophenyl analog (estimated XLogP ~4.9) and the more polar 3,4,5-trimethoxyphenyl analog (estimated XLogP ~2.8) in parallel cellular permeability assays (e.g., Caco-2 or PAMPA) [2]. Such studies would quantify the impact of a ~1.6 log unit lipophilicity range on passive membrane diffusion within a congeneric series, informing property-based drug design decisions.

Chemical Probe for Investigating Pyrazolidine vs. Pyrazole Conformational Effects on Target Binding

The sp³ hybridization at C4 of the pyrazolidine ring introduces a tetrahedral geometry that perturbs the dihedral angle between the oxadiazole and N-aryl planes, unlike the planar sp² geometry of the pyrazole analog (CID 136011775) . This conformational difference can be exploited in biophysical binding assays (SPR, ITC, or X-ray crystallography) to determine whether target proteins preferentially engage the saturated or unsaturated form, providing unique structural biology insights not accessible with the pyrazole series alone .

Reference Standard for Analytical Method Development and Purity Specification

The structural ambiguity between the vendor-listed pyrazolidine form and the database-curated pyrazole form necessitates rigorous analytical characterization. Procurement of CAS 1251609-08-1 as a reference standard enables development of discriminating HPLC, LC-MS, and ¹H NMR methods to distinguish saturated vs. unsaturated congeners in synthetic mixtures . This application supports quality control workflows in laboratories synthesizing or screening oxadiazole-heterocycle libraries.

Application
Selection Property
Validation Focus
EGFR-TK lead optimization scaffold hopping
3-phenyl-1,2,4-oxadiazole motif with saturated pyrazolidine core
SAR around core saturation state; kinase selectivity and resistance-mutation profiling
Lipophilicity-dependent cellular uptake probe
Computed logP ~4.4; spans a ~1.6 log unit range across close analogs
Passive permeability comparison (Caco-2/PAMPA) within congeneric series
Conformational probe for saturation effects on target binding
sp³ C4 tetrahedral geometry vs. sp² planar pyrazole; dihedral angle perturbation
Biophysical binding comparison (SPR, ITC, or co-crystallography) between saturated and unsaturated forms
Analytical reference standard for oxadiazole-heterocycle libraries
Saturated pyrazolidine identity with distinct chromatographic/NMR signature
Discriminating HPLC, LC-MS, and ¹H NMR method development for saturated vs. unsaturated congener resolution
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